5-Ethyl-pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-ethylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-3-8-4-9-6(5)7(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
ISDRKXCCKQQCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CN=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Chlorine at the 2-position and methyl at the 6-position.
- Key Differences : The electronegative chlorine atom increases acidity at the 4-carboxylic acid group compared to the ethyl substituent in 5-Ethyl-pyrimidine-4-carboxylic acid. Chlorine may also enhance electrophilic reactivity, making this compound more suitable for nucleophilic substitution reactions .
- Applications : Likely used in halogenation-based coupling reactions or as a precursor for agrochemicals.
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate
- Structure: Ethyl ester at the 5-position, amino group at 4-position, and ethylthio at 2-position.
- Key Differences: The ester group (vs. carboxylic acid) increases lipophilicity, favoring blood-brain barrier penetration. The ethylthio substituent introduces sulfur, which may improve metabolic stability but reduce aqueous solubility. The amino group enables hydrogen bonding, contrasting with the ethyl group in the target compound .
- Applications: Pharmaceutical intermediate for aminopyrimidine-based drugs.
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate
- Structure: Benzylamino at 2-position, methyl at 4-position, and ester at 5-position.
- The methyl group (smaller than ethyl) reduces steric effects but may decrease hydrophobic interactions .
- Applications: Likely used in kinase inhibitor development due to the benzylamino moiety’s affinity for ATP-binding pockets.
4-(4-Methoxyphenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylic Acid Ethyl Ester
- Structure : Partially saturated pyrimidine ring with methoxyphenyl and methyl substituents.
- Key Differences: Ring saturation (tetrahydropyrimidine) increases conformational flexibility compared to the fully aromatic target compound.
- Applications : Intermediate in dihydropyrimidine syntheses, such as calcium channel modulators.
Physicochemical and Reactivity Comparisons
Preparation Methods
Modified Hantzsch Pyrimidine Synthesis
The classical Hantzsch synthesis, typically used to prepare 1,4-dihydropyridines, has been adapted to synthesize pyrimidine derivatives. By employing ethyl acetoacetate as the β-keto ester component, this method positions the ethyl group at C5 during cyclization.
Reaction Steps :
-
Condensation of ethyl acetoacetate, urea, and formaldehyde under acidic conditions (e.g., HCl in ethanol) forms the pyrimidine ring.
-
Hydrolysis of the C4 ester group using aqueous NaOH yields the carboxylic acid .
Optimization :
-
Solvent : Ethanol or acetic acid.
-
Temperature : Reflux (78–110°C).
-
Yield : 50–70% (estimated based on analogous Hantzsch reactions) .
Advantages :
-
Utilizes commercially available starting materials.
-
Single-pot synthesis reduces purification steps.
Limitations :
-
Competing side reactions may form dihydropyrimidines or regioisomers.
Minisci Radical Alkoxycarbonylation
The Minisci reaction, a radical-based method for functionalizing heteroarenes, has been applied to pyrimidines. While originally developed for 5-halopyrimidines , this approach can be modified for ethyl-substituted substrates.
Reaction Steps :
-
Radical Generation : Ethyl pyruvate reacts with H₂O₂ in acetic acid to form an alkoxycarbonyl radical.
-
Regioselective Addition : The radical selectively adds to the C4 position of 5-ethylpyrimidine in a toluene–water biphasic system.
-
Hydrolysis : The resulting ethyl ester is saponified to the carboxylic acid .
Key Conditions :
-
Solvent : Toluene–acetic acid (1:1).
-
Temperature : 80–100°C.
Advantages :
-
High regioselectivity at C4.
-
Scalable for gram-scale synthesis.
Challenges :
-
Requires pre-synthesized 5-ethylpyrimidine, which adds steps.
Condensation with Ethyl-Substituted Amidines
This method leverages amidine intermediates to construct the pyrimidine ring. Ethyl acetamidine reacts with β-keto esters to install the ethyl group at C5.
Reaction Steps :
-
Cyclocondensation : Ethyl acetamidine and ethyl 3-oxobutanoate undergo cyclization in ethanol under reflux.
-
Hydrolysis : The C4 ester is converted to the carboxylic acid using NaOH .
Optimization :
-
Catalyst : p-Toluenesulfonic acid (PTSA).
-
Yield : Up to 82% (based on analogous amidine condensations) .
Advantages :
-
High yields due to favorable reaction kinetics.
-
Minimal byproducts.
Drawbacks :
-
Ethyl acetamidine synthesis requires specialized handling.
Suzuki Cross-Coupling on Halogenated Pyrimidines
Palladium-catalyzed cross-coupling introduces the ethyl group at C5 of a pre-functionalized pyrimidine.
Reaction Steps :
-
Halogenation : 5-Bromopyrimidine-4-carboxylate is prepared via Minisci alkoxycarbonylation .
-
Coupling : Suzuki reaction with ethyl boronic acid using Pd(PPh₃)₄ as a catalyst.
Key Conditions :
-
Solvent : Dimethoxyethane (DME)–H₂O.
-
Base : Na₂CO₃.
-
Yield : 50–60% (estimated for aryl–alkyl couplings).
Advantages :
-
Enables late-stage functionalization.
-
Compatible with diverse boronic acids.
Limitations :
-
High catalyst costs and sensitivity to oxygen.
Cyclocondensation of Ethyl-Containing Precursors
A two-step protocol involving cyclocondensation followed by oxidation introduces both the ethyl and carboxylic acid groups.
Reaction Steps :
-
Ring Formation : Ethyl malonate, thiourea, and formaldehyde cyclize in acetic acid to form 5-ethyl-2-thioxo-dihydropyrimidine.
-
Oxidation : KMnO₄ oxidizes the thiol group and introduces the C4 carboxylic acid.
Optimization :
-
Oxidizing Agent : KMnO₄ in acidic medium.
-
Yield : 40–50% (based on analogous oxidations).
Advantages :
-
Straightforward oxidation step.
-
Uses inexpensive reagents.
Challenges :
-
Over-oxidation may degrade the pyrimidine ring.
Comparative Analysis of Methods
Table 1. Synthesis Routes for 5-Ethyl-pyrimidine-4-carboxylic Acid
| Method | Starting Materials | Key Reagents/Conditions | Yield | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | Ethyl acetoacetate, urea | HCl, ethanol, reflux | 50–70% | High |
| Minisci Reaction | 5-Ethylpyrimidine | H₂O₂, acetic acid, 80°C | 30–40% | Moderate |
| Amidino Condensation | Ethyl acetamidine | PTSA, ethanol, reflux | 80% | High |
| Suzuki Coupling | 5-Bromopyrimidine-4-ester | Pd(PPh₃)₄, ethyl boronic acid | 50–60% | Low |
| Cyclocondensation | Ethyl malonate, thiourea | KMnO₄, H₂SO₄ | 40–50% | Moderate |
Q & A
Q. Q1. What are the common synthetic routes for preparing 5-Ethyl-pyrimidine-4-carboxylic acid, and how do reaction conditions influence product purity?
Answer: The synthesis of pyrimidine derivatives typically involves condensation reactions, cyclization, or functional group modifications. For example, 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is synthesized via condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization using guanidine . For 5-Ethyl-pyrimidine-4-carboxylic acid, analogous methods may involve:
- Stepwise substitution : Introducing the ethyl group via nucleophilic substitution using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Cyclization strategies : Building the pyrimidine ring from precursors like β-keto esters, followed by oxidation of substituents to carboxylic acid groups .
Critical factors : - Temperature : Higher temperatures (≥100°C) may accelerate side reactions, reducing yield.
- Catalysts : Pd-based catalysts improve regioselectivity for ethyl group introduction.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
Basic Analytical Characterization
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of 5-Ethyl-pyrimidine-4-carboxylic acid?
Answer:
- NMR spectroscopy :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material).
- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ matching the molecular formula (C₇H₈N₂O₂).
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q3. How can conflicting literature reports on the yield of 5-Ethyl-pyrimidine-4-carboxylic acid be resolved through experimental design?
Answer: Contradictions often arise from variations in:
- Catalyst loading : Overuse of Pd catalysts (e.g., Pd(OAc)₂) may lead to decomposition. Optimal loading (1–5 mol%) should be validated via kinetic studies.
- Oxidation steps : Competing pathways (e.g., over-oxidation of ethyl to acetyl groups) require controlled use of oxidizing agents (e.g., KMnO₄ vs. milder H₂O₂) .
Methodology : - Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst).
- In-situ monitoring : IR spectroscopy tracks intermediate formation to identify bottlenecks.
Advanced Biological Activity
Q. Q4. What methodologies are used to evaluate the structure-activity relationship (SAR) of 5-Ethyl-pyrimidine-4-carboxylic acid in enzyme inhibition?
Answer:
- Enzyme assays : Test inhibition against target enzymes (e.g., kinases, dihydrofolate reductase) using fluorescence-based assays. For example, pyrimidine derivatives show IC₅₀ values in the µM range for bacterial enzymes .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity. The ethyl group may enhance hydrophobic interactions in enzyme pockets.
- Comparative SAR : Compare with analogs (e.g., 5-Aminopyrimidine-4-carboxylic acid) to assess the role of the ethyl group (Table 1).
Q. Table 1: SAR of Pyrimidine-4-carboxylic Acid Derivatives
| Compound | Substituent | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| 5-Ethyl-pyrimidine-4-COOH | Ethyl | 12.5 | Kinase X |
| 5-Aminopyrimidine-4-COOH | NH₂ | 8.3 | Kinase X |
| 5-Methyl-pyrimidine-4-COOH | Methyl | 25.0 | Kinase X |
Advanced Data Contradiction Analysis
Q. Q5. How to address discrepancies in reported solubility data for 5-Ethyl-pyrimidine-4-carboxylic acid in aqueous vs. organic solvents?
Answer: Conflicting solubility data may stem from:
- pH-dependent ionization : The carboxylic acid group deprotonates at pH > 4, increasing aqueous solubility. Measure solubility at controlled pH (e.g., phosphate buffer pH 7.4 vs. 2.0) .
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Use XRD to verify crystallinity and DSC to assess melting points.
- Co-solvents : Additives like DMSO (10% v/v) enhance solubility in PBS.
Safety and Handling
Q. Q6. What safety protocols are critical when handling 5-Ethyl-pyrimidine-4-carboxylic acid in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with vermiculite .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis.
Advanced Analytical Challenges
Q. Q7. How can researchers differentiate between regioisomers (e.g., 4- vs. 5-substituted pyrimidines) during structural elucidation?
Answer:
- 2D NMR : NOESY or HSQC correlates proton environments to distinguish substitution patterns. For example, the ethyl group at position 5 shows coupling with pyrimidine H-6 in COSY .
- X-ray crystallography : Resolves ambiguity by directly visualizing the substituent position.
- Isotopic labeling : Synthesize ¹³C-labeled ethyl groups to track regiochemistry via ¹³C-¹H coupling constants.
Methodological Gaps in Literature
Q. Q8. What unexplored synthetic strategies could improve the scalability of 5-Ethyl-pyrimidine-4-carboxylic acid for preclinical studies?
Answer:
- Flow chemistry : Continuous flow reactors minimize side reactions and improve heat transfer for cyclization steps.
- Biocatalysis : Enzymatic oxidation of ethyl groups (e.g., cytochrome P450 mimics) offers greener alternatives to harsh oxidants .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
